5-(Naphthalen-1-yl)-1H-imidazol-2-amine

Description

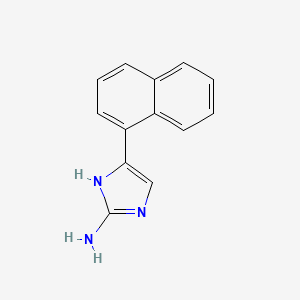

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-1-yl-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-13-15-8-12(16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHHQTSYHNTIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508436 | |

| Record name | 5-(Naphthalen-1-yl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76507-18-1 | |

| Record name | 5-(Naphthalen-1-yl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 5 Naphthalen 1 Yl 1h Imidazol 2 Amine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Elucidation of Proton (¹H) and Carbon-¹³ (¹³C) Chemical Environments

The ¹H and ¹³C NMR spectra of 5-(Naphthalen-1-yl)-1H-imidazol-2-amine provide the fundamental framework for its structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, with variations arising from shielding and deshielding effects of neighboring functional groups.

In the ¹H NMR spectrum, distinct signals are observed for the protons of the naphthalene (B1677914) and imidazole (B134444) rings, as well as the amine group. The aromatic protons of the naphthalene moiety typically appear as a complex multiplet pattern in the downfield region, a characteristic of condensed aromatic systems. The imidazole ring protons also exhibit characteristic shifts.

The ¹³C NMR spectrum complements the proton data by revealing the chemical environment of each carbon atom. The carbon atoms of the naphthalene ring system display a series of resonances in the aromatic region. The carbons of the imidazole ring, particularly the carbon atom bearing the amino group (C2) and the carbon attached to the naphthalene ring (C5), show distinct chemical shifts influenced by the nitrogen and naphthalene substituents, respectively.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Naphthalene H | 8.00 (s, 1H), 7.86 – 7.76 (m, 4H), 7.76 – 7.65 (m, 3H) | - |

| Imidazole H | 7.22 – 7.12 (m, 2H) | - |

| Naphthalene C | - | 134.46, 132.67, 130.20, 127.92, 127.36, 127.05, 126.05, 125.86, 125.11 |

| Imidazole C2 | - | 156.11 |

| Imidazole C4/C5 | - | 144.35, 119.39, 108.57 |

| Amine H | 5.02 (s, 1H) | - |

| Data is based on analogous compounds and predictive models, as specific experimental data for the title compound was not available in the cited sources. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments is employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the naphthalene ring, helping to delineate the substitution pattern. It would also confirm the connectivity within the imidazole ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, each proton signal in the aromatic region would show a cross-peak with its corresponding carbon atom in the naphthalene and imidazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This technique is instrumental in connecting different fragments of the molecule. sdsu.edu For example, HMBC correlations would be expected between the protons of the naphthalene ring and the carbon atoms of the imidazole ring at the point of attachment (C5), as well as with the quaternary carbons within the naphthalene system. This definitively confirms the position of the naphthalene substituent on the imidazole ring.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, key vibrational bands are expected for the N-H and C-N bonds of the amine and imidazole groups, as well as the C-H and C=C bonds of the aromatic naphthalene system. The N-H stretching vibrations of the primary amine and the imidazole ring typically appear as broad bands in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and naphthalene rings are expected in the 1500-1650 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine & Imidazole) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C=N (Imidazole) | Stretching | 1610 - 1680 |

| C-N (Amine & Imidazole) | Stretching | 1250 - 1350 |

| Data is based on characteristic frequencies for similar functional groups and compounds. mdpi.comresearchgate.net |

Raman Spectroscopy for Molecular Vibrational Modes and Conformational Insights

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide detailed information about the skeletal vibrations of the fused ring system. The symmetric breathing vibrations of the naphthalene and imidazole rings are often strong in the Raman spectrum, providing a characteristic fingerprint of the molecule. These vibrations are typically found in the fingerprint region (below 1500 cm⁻¹). Conformational isomers, if present, could potentially be distinguished by subtle shifts in the Raman bands.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. nih.govmdpi.com

For this compound, HRMS provides an exact mass measurement of the molecular ion. This experimental value can be compared to the calculated theoretical mass for the chemical formula C₁₃H₁₁N₃, allowing for unambiguous confirmation of the elemental composition. A supporting information document provided an analytical calculation for a related compound with the formula C₁₃H₁₁N₃, yielding a calculated mass of 209.0953 for the [M+H]⁺ ion, with a found value of 209.0950. While not explicitly for the title compound, this demonstrates the accuracy of the technique.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of the molecular ion can reveal the stability of different parts of the molecule and the nature of the bonds connecting them. Common fragmentation pathways for this compound might include the loss of the amino group or cleavage at the bond connecting the naphthalene and imidazole rings. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

For the analog, 5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine, single-crystal X-ray diffraction analysis revealed an orthorhombic crystal system. nih.gov A key structural feature is the significant dihedral angle of 86.1(2)° between the naphthalene and imidazole rings, indicating a nearly perpendicular orientation of these two planar systems. nih.govnih.gov This twisted conformation minimizes steric hindrance between the two bulky aromatic moieties.

Table 1: Crystallographic Data for an Analog of this compound

| Parameter | 5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine nih.gov |

| Chemical Formula | C₁₅H₁₅N₃O₂S |

| Molecular Weight | 301.36 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.3707 (16) |

| b (Å) | 7.7928 (7) |

| c (Å) | 22.088 (2) |

| V (ų) | 2817.8 (5) |

| Z | 8 |

| Dihedral Angle (Naphthalene-Imidazole) | 86.1 (2)° |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical information on the electronic transitions and photophysical properties of a molecule. The study of naphthalene-imidazole analogs offers a comprehensive understanding of their electronic behavior, which is largely dictated by the nature of the chromophoric naphthalene and imidazole moieties and their electronic communication.

The UV-Vis absorption spectra of naphthalene-imidazole derivatives are characterized by bands corresponding to π-π* transitions within the aromatic naphthalene and imidazole rings. For instance, studies on naphthalimide derivatives, which are structurally related, show absorption bands in the range of 230–290 nm. mdpi.com The molar absorption coefficient (ε) for related imine derivatives has been found to be in the range of 28010–28968 M⁻¹ cm⁻¹. nih.gov

The electronic absorption spectra of these compounds are sensitive to the solvent polarity. mdpi.com In a study of 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO), a naphthalene-imidazole derivative, the absorption spectrum in nonpolar solvents like toluene (B28343) and dichloromethane (B109758) (DCM) differs from that in polar solvents like dimethylformamide (DMF) and methanol (B129727) (MeOH). acs.org This solvatochromism suggests a change in the electronic distribution in the ground state upon interaction with solvents of varying polarities. The higher energy absorption bands in such systems are often attributed to the naphthalene chromophore. researchgate.net

Table 2: Representative UV-Vis Absorption Data for Naphthalene-Imidazole Analogs

| Compound/Analog Class | Solvent | Absorption Maxima (λ_max, nm) | Reference |

| Naphthalimide Derivatives | Dioxane, DMF, MeOH | 230-290 | mdpi.com |

| 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO) | Toluene, DCM | Not specified | acs.org |

| 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO) | DMF, MeOH | Not specified | acs.org |

Naphthalene-imidazole derivatives often exhibit interesting fluorescence properties, making them suitable for applications such as fluorescent probes and sensors. mdpi.comcore.ac.uk The emission spectra and quantum yields are highly dependent on the molecular structure, substitution pattern, and the surrounding environment.

For many naphthalimide derivatives, strong emission and high quantum efficiency are observed. mdpi.com The fluorescence quantum yields of these compounds can range from 0.01 to 0.87, depending on the nature of the solvent. mdpi.com This significant variation underscores the sensitivity of the excited state to the polarity of the medium. For example, the emission of some naphthalimides is strongly quenched by water. mdpi.com

In the case of the analog H-BINO, dual emission was observed in polar solvents like DMF and methanol, with a high-energy band around 400 nm and a low-energy band between 450-470 nm. acs.org This phenomenon can be attributed to the existence of different excited-state species, such as a locally excited state and a phototautomer, arising from excited-state intramolecular proton transfer (ESIPT). acs.org The fluorescence lifetimes for these species can range from 0.1 ns to 5.4 ns. acs.org The conjugation of an electron-donating group to the naphthalimide moiety has been shown to increase fluorescence quantum yields. core.ac.uk

Table 3: Photophysical Data for Analogs of this compound

| Compound/Analog Class | Solvent | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |

| Naphthalimide Derivatives | Various | Not specified | 0.01 - 0.87 | 0.5 - 9 | mdpi.com |

| 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO) | DMF, MeOH | ~400 and 450-470 | Not specified | 0.1 - 5.4 | acs.org |

| Naphthalene Benzimidazoles | Not specified | Not specified | Increased with electron-donating groups | Not specified | core.ac.uk |

Mechanistic Biological Evaluation and Molecular Target Engagement Studies

In Vitro Screening against Relevant Biological Targets and Pathways

The initial step in characterizing the biological profile of 5-(Naphthalen-1-yl)-1H-imidazol-2-amine would involve a series of in vitro assays to screen for its activity against a panel of known biological targets and pathways.

Given that many imidazole-containing compounds are known to be enzyme inhibitors, a primary area of investigation would be to assess the inhibitory potential of this compound against a diverse range of enzymes. For any confirmed inhibitory activity, detailed kinetic studies would be essential to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | IC₅₀ (µM) | Inhibition Type |

| Cyclooxygenase-2 (COX-2) | Data not available | Data not available |

| 5-Lipoxygenase (5-LOX) | Data not available | Data not available |

| Xanthine Oxidase | Data not available | Data not available |

| Tyrosine Kinase (e.g., EGFR) | Data not available | Data not available |

| Topoisomerase I/II | Data not available | Data not available |

This table is for illustrative purposes only and does not represent actual experimental data.

The structural features of this compound suggest that it could potentially interact with various receptors. A broad receptor binding screen would be employed to identify any significant binding affinities. For any identified interactions, saturation binding assays would be conducted to determine the equilibrium dissociation constant (Kd), providing a measure of the binding affinity.

Table 2: Hypothetical Receptor Binding Affinity for this compound

| Receptor Target | Ki (nM) | Assay Type |

| Serotonin Receptors (e.g., 5-HT2B) | Data not available | Radioligand Binding |

| Adrenergic Receptors (e.g., α₁, α₂) | Data not available | Radioligand Binding |

| Dopamine Receptors (e.g., D₂) | Data not available | Radioligand Binding |

| Histamine Receptors (e.g., H₁) | Data not available | Radioligand Binding |

This table is for illustrative purposes only and does not represent actual experimental data. The selection of receptors is based on the activities of structurally related compounds. nih.gov

To move beyond isolated molecular targets, cellular assays are crucial to evaluate the effect of this compound on complex biological processes. This would involve using various research cell models to investigate its potential anti-inflammatory, anti-proliferative, or stress-response modulating activities. For instance, its effect on inflammatory pathways could be assessed by measuring the production of cytokines in stimulated immune cells. Its impact on cell cycle modulation in cancer cell lines would provide insights into potential anticancer effects. rsc.org

Identification and Validation of Specific Molecular Targets

Should the initial in vitro screening reveal significant biological activity, the next critical phase would be to identify and validate the specific molecular targets responsible for these effects.

Affinity-based proteomics is a powerful tool for the unbiased identification of molecular targets. This would involve synthesizing a derivatized version of this compound that can be attached to a solid support. This "bait" molecule would then be used to "pull down" its binding partners from a cell lysate, which can subsequently be identified by mass spectrometry.

Once putative molecular targets are identified, their role in mediating the effects of this compound would need to be validated. This can be achieved using genetic techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene in relevant cell models. A diminished or abolished cellular response to the compound in these modified cells would provide strong evidence for the specific molecular target.

Detailed Studies of Mechanism of Action at the Molecular and Cellular Levels

To elucidate the biological effects of this compound, a series of in-depth studies at both the molecular and cellular levels would be necessary. These investigations are designed to identify the specific biomolecular targets of the compound and to understand its influence on cellular signaling pathways.

Direct binding studies are crucial for confirming physical interaction between this compound and its putative protein target. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for characterizing these interactions in a label-free manner. nih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the kinetics of binding and dissociation in real-time. nih.govcnr.it In a typical SPR experiment, the putative target protein (ligand) is immobilized on a sensor chip. A solution containing this compound (analyte) is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.govcnr.it This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Hypothetical SPR Data for the Interaction of this compound with a Putative Kinase Target

| Analyte Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |

|---|---|---|---|

| 10 | 1.2 x 105 | 5.0 x 10-4 | 4.17 |

| 25 | 1.3 x 105 | 5.1 x 10-4 | |

| 50 | 1.2 x 105 | 4.9 x 10-4 | |

| 100 | 1.1 x 105 | 5.2 x 10-4 | |

| 200 | 1.2 x 105 | 5.0 x 10-4 |

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein. utwente.nlnih.gov In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. utwente.nlnih.gov This provides a complete thermodynamic profile of the binding event.

Hypothetical ITC Data for the Interaction of this compound with a Putative Protein Target

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 |

| Affinity (KD) | 5.2 µM |

| Enthalpy (ΔH) | -8.5 kcal/mol |

| Entropy (ΔS) | -5.7 cal/mol/deg |

To understand the functional consequences of target engagement within a cellular context, pathway analysis techniques are employed.

Western Blotting: This technique would be used to assess changes in the expression levels or post-translational modifications (e.g., phosphorylation) of proteins within a signaling pathway of interest after treating cells with this compound. For instance, if the compound targets a specific kinase, a western blot could detect a decrease in the phosphorylation of that kinase's downstream substrates.

Quantitative Polymerase Chain Reaction (qPCR): qPCR would be utilized to measure changes in the gene expression of target-related genes. By quantifying mRNA levels, researchers can determine if this compound treatment leads to the upregulation or downregulation of genes involved in a particular cellular response.

Computational Molecular Modeling for Target Interaction

Computational methods provide valuable insights into the potential binding mode and dynamics of a compound with its target protein at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov A three-dimensional model of the target protein would be used to dock this compound into the putative binding site. The results would provide a predicted binding pose and an estimated binding affinity (docking score). This information can help to identify key amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the naphthalene (B1677914) ring.

Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (kcal/mol) | -9.2 |

| Hydrogen Bond Interactions | Amine group with Asp145; Imidazole (B134444) NH with Glu101 |

| Hydrophobic Interactions | Naphthalene ring with Leu83, Val37, Ile152 |

| Pi-Stacking Interaction | Naphthalene ring with Phe80 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Rational Design and Synthesis of Analogs and Derivatives of 5-(Naphthalen-1-yl)-1H-imidazol-2-amine

The rational design of analogs of this compound involves the systematic modification of its core structure to enhance desired biological activities and properties. The synthesis of these derivatives often employs modern organic chemistry techniques to achieve a diverse range of compounds for biological screening. nih.gov

The naphthalene (B1677914) moiety is a key structural feature that significantly influences the compound's interactions with biological targets. Systematic modifications to this part of the molecule can lead to profound changes in activity.

Positional Isomerism: Moving the point of attachment of the imidazole (B134444) ring from the 1-position to the 2-position of the naphthalene ring can alter the steric and electronic profile of the molecule, potentially affecting its binding affinity to target proteins.

Substitution on the Naphthalene Ring: The introduction of various substituents (e.g., hydroxyl, methoxy (B1213986), halogen, alkyl groups) at different positions on the naphthalene ring can modulate the compound's lipophilicity, electronic distribution, and hydrogen bonding capacity. For instance, introducing electron-donating or electron-withdrawing groups can influence the pKa of the imidazole and amine groups, which can be critical for target interaction. The relative positions of substituents on the naphthalene ring are also known to be crucial in determining radical scavenging and antioxidant activities in related naphthalene derivatives. mdpi.com

Table 1: Hypothetical Naphthalene Ring Modifications and Their Potential Impact

| Modification | Rationale | Potential Impact on Activity |

| Introduction of a hydroxyl group | Increase hydrogen bonding potential and polarity. | May enhance binding to polar pockets in a target protein. |

| Introduction of a methoxy group | Increase lipophilicity and alter electronic nature. | Could improve membrane permeability. |

| Introduction of a halogen atom | Increase lipophilicity and introduce a potential halogen bond donor. | May enhance binding affinity and selectivity. |

| Shifting imidazole to 2-position | Alter the overall topology of the molecule. | Could lead to a different binding mode or target selectivity. |

The imidazole ring is a versatile scaffold that can be modified at several positions to fine-tune the molecule's properties.

N-Substitution: Alkylation or arylation of the nitrogen atoms in the imidazole ring can impact the molecule's conformation and hydrogen bonding capabilities. Such modifications have been shown to be important in the development of other imidazole-based compounds. nih.gov

C4-Substitution: Introducing substituents at the C4 position of the imidazole ring can introduce additional points of interaction with a biological target.

General synthetic strategies for creating substituted 2-aminoimidazoles often involve multi-step sequences, starting from readily available precursors. acs.orgacs.org For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been utilized to construct libraries of 2-aminoimidazole derivatives for screening purposes. nih.gov

The 2-amino group is a critical functional group that can participate in key hydrogen bonding interactions with biological targets. Its modification is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

Acylation: Conversion of the primary amine to an amide can alter its hydrogen bonding profile and basicity. N-acyl-2-aminothiazoles, a related class of compounds, have been investigated as potent enzyme inhibitors. nih.gov

Alkylation: Introduction of alkyl groups to the amine can increase steric bulk and lipophilicity, which can influence binding and cell permeability.

Urea (B33335) and Thiourea (B124793) Formation: Conversion of the amine to a urea or thiourea derivative introduces additional hydrogen bond donors and acceptors, which can lead to new interactions with a target. This strategy has been successfully employed for other heterocyclic amines. nih.gov

Research on second-generation bis-2-aminoimidazole compounds has shown that modifications which increase the number of primary amines can enhance biological activity in certain contexts, such as the breaking of advanced glycation end products (AGEs). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For compounds like this compound, QSAR models can predict the activity of newly designed analogs without the need for their synthesis and testing. researchgate.net

The development of a QSAR model typically involves:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors (physicochemical, steric, electronic, and structural properties) are calculated for each compound.

Model Development: Statistical methods like Multiple Linear Regression (MLR) are used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

For related benzimidazole (B57391) derivatives, QSAR studies have successfully predicted antibacterial activity. nih.govresearchgate.net These models often reveal the importance of specific descriptors, such as lipophilicity (log P) and electronic parameters, in determining the biological activity. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. dovepress.commdpi.com

For a series of active compounds like the derivatives of this compound, a ligand-based pharmacophore model can be generated by aligning the molecules and identifying common chemical features. dovepress.com This model can then be used as a 3D query to screen large compound libraries to identify new potential hits. dovepress.com

A typical pharmacophore model for this class of compounds might include:

An aromatic ring feature corresponding to the naphthalene group.

A hydrogen bond donor feature from the 2-amino group.

A hydrogen bond donor/acceptor feature from the imidazole ring.

Studies on other heterocyclic compounds have demonstrated the utility of pharmacophore modeling in identifying key interaction points and guiding the design of more potent inhibitors. mdpi.comresearchgate.net

Elucidation of Key Structural Determinants for Specificity and Potency

By integrating the findings from SAR, QSAR, and pharmacophore modeling, key structural determinants for the specificity and potency of this compound analogs can be elucidated.

The Naphthalene Moiety: The size, shape, and electronic nature of the naphthalene ring are likely critical for establishing van der Waals and π-π stacking interactions within a target's binding pocket. Substitutions on this ring can fine-tune these interactions and influence selectivity.

The 2-Aminoimidazole Core: This unit provides crucial hydrogen bonding interactions. The basicity of the 2-amino group and the imidazole nitrogen atoms, which can be modulated by substituents on the naphthalene and imidazole rings, is likely a key factor for potency. In some enzyme active sites, the 2-aminoimidazole moiety has been shown to coordinate with metal ions. nih.gov

The combination of a bulky, hydrophobic naphthalene group and a polar, hydrogen-bonding 2-aminoimidazole core suggests that these molecules may bind to targets with well-defined hydrophobic pockets adjacent to regions capable of forming specific hydrogen bonds.

Relationship between Molecular Structure and Physicochemical Properties Relevant to Bioavailability and Distribution in Research Models

The bioavailability and distribution of a chemical compound in research models are fundamentally governed by its physicochemical properties. For the compound this compound, its unique molecular architecture, which combines a bulky, lipophilic naphthalene ring with a polar 2-aminoimidazole group, gives rise to a specific set of properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile. An understanding of this relationship is crucial for predicting its behavior in biological systems.

In silico predictions of ADME properties are often employed in the early stages of research to estimate the pharmacokinetic profile of a compound. These predictions for this compound provide valuable insights into its likely behavior.

Interactive Data Table of Predicted Physicochemical Properties

| Property | Predicted Value | Implication for Bioavailability and Distribution |

| Molecular Weight | 223.27 g/mol | Below the 500 g/mol threshold suggested by Lipinski's Rule of Five, indicating good potential for oral bioavailability. |

| logP (o/w) | 2.8 - 3.5 | Moderate lipophilicity, suggesting a balance between solubility in aqueous biological fluids and permeability across lipid membranes. This range is often optimal for oral absorption. |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | Within the range that is generally associated with good oral bioavailability (< 140 Ų). This value reflects the polar characteristics of the 2-aminoimidazole group. |

| Hydrogen Bond Donors | 2 | The two amine protons can participate in hydrogen bonding, which can enhance solubility in aqueous environments but may hinder permeability across lipid bilayers if not balanced by lipophilic regions. |

| Hydrogen Bond Acceptors | 2 | The nitrogen atoms in the imidazole ring can accept hydrogen bonds, contributing to the compound's polarity and potential for interaction with biological targets and water molecules. |

| Aqueous Solubility | Low to Moderate | The large, non-polar naphthalene ring is expected to limit aqueous solubility, while the polar 2-aminoimidazole group will enhance it to some extent. The overall solubility will be a balance of these opposing effects. |

| pKa (most basic) | 6.5 - 7.5 | The 2-aminoimidazole moiety is basic and is likely to be protonated at physiological pH. This can increase aqueous solubility but may reduce passive diffusion across cell membranes. |

Detailed Research Findings

While specific experimental studies on the bioavailability and distribution of this compound are not extensively documented in publicly available literature, research on structurally related naphthalene and 2-aminoimidazole derivatives provides a basis for understanding its potential behavior.

Studies on various naphthalene derivatives have highlighted the role of the naphthalene scaffold in conferring lipophilicity, which can enhance membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. The position of substituents on the naphthalene ring has also been shown to significantly influence the ADME properties of these compounds.

Research on 2-aminoimidazole derivatives has emphasized the importance of the imidazole ring in mediating interactions with biological targets through hydrogen bonding. chemicalbook.com The basicity of the 2-amino group is a critical factor, as it influences the ionization state of the molecule at physiological pH. A high degree of ionization can improve solubility in the gastrointestinal tract but may limit absorption via passive diffusion.

The combination of the naphthalene and 2-aminoimidazole moieties in this compound suggests a molecule with a balanced profile. The naphthalene group provides the necessary lipophilicity to facilitate passage across biological membranes, while the 2-aminoimidazole group ensures a degree of aqueous solubility and provides key interaction points with biological systems. The predicted moderate logP value supports this hypothesis of a balance between lipophilicity and hydrophilicity.

Furthermore, in silico ADME predictions for structurally similar compounds often indicate that the cytochrome P450 enzyme system is a likely route of metabolism for naphthalene-containing molecules. The naphthalene ring is susceptible to oxidation, which is a common metabolic pathway. The resulting metabolites are generally more polar and more readily excreted.

Future Research Directions and Translational Research Potential

Exploration of Advanced Synthetic Methodologies and Flow Chemistry Approaches

The synthesis of 2-aminoimidazoles has traditionally relied on methods like the condensation of α-haloketones with guanidine (B92328) derivatives. nih.gov However, recent advancements are paving the way for more efficient, sustainable, and scalable production.

Greener Synthesis: Research has demonstrated high-yield, one-pot syntheses of 2-AIs using deep eutectic solvents (DESs) like choline (B1196258) chloride-urea, which serve as "green" and recyclable reaction media. mdpi.com This approach significantly reduces reaction times from 10-12 hours in conventional volatile organic solvents to 4-6 hours. mdpi.com Adopting such methods for the synthesis of 5-(Naphthalen-1-yl)-1H-imidazol-2-amine could offer a more environmentally friendly and cost-effective manufacturing process.

Flow Chemistry: Continuous flow chemistry presents a major leap forward for synthesizing pharmaceutical intermediates. uc.pt This technology allows for precise control over reaction conditions, enhanced safety for handling reactive intermediates, and simplified scale-up. nih.gov While multistep flow synthesis has been successfully applied to other nitrogen-containing heterocycles like 1,2,3-triazoles, its application to 5-aryl-2-aminoimidazoles is a promising future direction. uc.ptnih.gov A flow-based synthesis for this compound could streamline its production, enabling more rapid and reproducible access to the compound for extensive research.

Novel Catalytic Methods: Palladium-catalyzed carboamination reactions have been developed for constructing substituted 2-aminoimidazoles. nih.gov This method is noteworthy as it forms both a carbon-nitrogen and a carbon-carbon bond in the cyclization step, allowing for greater structural diversity in the final products. nih.gov Exploring such advanced catalytic systems could facilitate the creation of a library of derivatives based on the 5-(naphthalen-1-yl) scaffold for structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govmdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and design novel compounds with desired activities. mdpi.comnih.gov

For the this compound scaffold, AI and ML could be instrumental in several ways:

Predictive Modeling: By training algorithms on existing data for 2-AI derivatives, it is possible to build quantitative structure-activity relationship (QSAR) models. One study on imidazole (B134444) derivatives successfully used a 3D-QSAR model to identify a new inhibitor against breast cancer. nih.gov A similar approach could predict the potential efficacy of this compound and its analogues against various targets.

De Novo Design: Generative AI models can design novel molecules from scratch. These models could generate new derivatives of this compound with optimized properties, such as enhanced target affinity or improved pharmacokinetic profiles.

Target Identification: AI algorithms can analyze biological data to identify potential protein targets for a given compound. This could help elucidate the mechanism of action of this compound and identify new therapeutic indications.

Deepening Mechanistic Understanding through Multi-Omics Data Integration in Biological Systems

To fully understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular changes induced by a compound within a biological system. mdpi.com

Future research could employ a multi-omics strategy to:

Elucidate Mechanism of Action: By treating cells or model organisms with this compound and analyzing the subsequent changes across different omics layers, researchers can identify the specific pathways and molecular networks it perturbs. nih.gov This approach has been used to understand the mechanisms of other drugs and can pinpoint direct targets and off-target effects. nih.govmdpi.com

Discover Biomarkers: Multi-omics data can reveal biomarkers that indicate a response to the compound. This is crucial for translational research, as it can help in patient stratification and monitoring therapeutic efficacy in future clinical studies.

Identify Synergistic Combinations: Understanding the compound's impact on cellular pathways can help in designing rational drug combinations. For instance, if the compound is found to weaken a particular cellular defense mechanism, it could be paired with another drug that exploits this new vulnerability.

Development of Biocompatible Formulations for Research Applications

The formulation of a compound is critical for its application in both research and therapy. For this compound, developing biocompatible formulations is a key step toward in vivo studies.

Topical Formulations: For applications such as treating dermal infections, topical formulations are necessary. Research on a related 2-AI derivative, H10, involved its incorporation into formulations for dermal application to act as an adjuvant therapy against persistent bacterial infections. nih.gov Similar strategies could be explored for this compound if it shows promise as an antimicrobial or anti-inflammatory agent. These formulations must be non-bactericidal on their own to avoid resistance, and demonstrably non-harmful to skin tissues. nih.gov

Role as a Chemical Probe for Fundamental Biological Research

Chemical probes are small molecules used to study biological processes and protein functions. Given the diverse activities of the 2-AI scaffold, this compound could be developed into a valuable research tool.

Fluorescent Probes: The 2-aminoimidazole core can be incorporated into fluorescent probes. By attaching a fluorophore to the this compound structure, it could be used to visualize its distribution within cells and tissues, helping to identify its subcellular localization and potential targets.

Target Deconvolution: If the compound shows a specific biological effect, it can be used as a probe to identify the protein(s) responsible for that effect. Techniques like affinity chromatography, where the compound is immobilized on a resin to "pull down" its binding partners from cell lysates, can be employed.

Potential as a Preclinical Lead Compound for Further Drug Discovery Pipeline Development

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the basis of compounds with a wide range of biological activities. mdpi.comnih.gov This positions this compound as a strong candidate for preclinical development.

Antibiofilm Agent: Many 2-AI derivatives are potent inhibitors of bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance. nih.govmedchemexpress.com They can disrupt existing biofilms and re-sensitize multidrug-resistant bacteria to conventional antibiotics. nih.gov The naphthalene (B1677914) moiety of this compound could enhance its interaction with bacterial targets, making it a potential lead for developing new anti-biofilm therapies.

Inhibitor of Advanced Glycation End-Products (AGEs): The 2-AI scaffold has been identified as effective in both inhibiting the formation of and breaking pre-formed AGEs, which are implicated in diabetic complications. nih.govnih.gov Second-generation 2-AI compounds have shown superior activity to the standard aminoguanidine. nih.gov Investigating the anti-AGE potential of this compound could open a new therapeutic avenue for diabetes-related pathologies.

Anticancer Activity: Imidazole derivatives have been extensively studied as anticancer agents. mdpi.com The core structure can interact with various enzymes and receptors involved in cancer progression. nih.gov The cytotoxic potential of this compound against various cancer cell lines should be systematically evaluated to determine its viability as a preclinical anticancer lead.

The table below summarizes the research findings for representative 2-aminoimidazole compounds, highlighting the potential of this chemical class.

| Compound Class/Derivative | Research Finding | Application Area |

| 5-Aryl-2-aminoimidazoles | Show preventive activity against microbial biofilms. researchgate.net | Anti-infective |

| 2-AI Derivative (H10) | Resensitizes bacteria to antibiotics and is non-harmful to skin. nih.gov | Topical Adjuvant Therapy |

| Second-generation 2-AIs | Inhibit formation of and break advanced glycation end-products (AGEs). nih.gov | Diabetes Complications |

| Imidazole Derivatives | Identified as potent inhibitors of breast cancer cell lines through in silico screening. nih.gov | Oncology |

Q & A

Q. Basic

- ¹H/¹³C NMR :

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. For example, a derivative with MW 272.32 shows [M+H]⁺ at m/z 273.33 .

- IR : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C=N (~1600 cm⁻¹) .

Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in tautomeric forms .

How can density functional theory (DFT) calculations be applied to predict the electronic properties of this compound?

Advanced

DFT methods (e.g., B3LYP/6-31G*) are used to:

- Optimize geometry : Compare calculated bond lengths/angles with crystallographic data .

- Frontier molecular orbitals (FMOs) : Predict HOMO-LUMO gaps to assess reactivity. For imidazole derivatives, HOMO localization on the naphthyl ring suggests electrophilic attack sites .

- Charge distribution : Natural Bond Orbital (NBO) analysis reveals electron density at the amine group, critical for hydrogen bonding in biological targets .

Validation : Compare computed vibrational spectra (IR) with experimental data to refine exchange-correlation functionals .

What crystallographic challenges arise in determining the crystal structure of this compound, and how can they be addressed?

Q. Advanced

- Challenges :

- Solutions :

What strategies are employed to resolve contradictions in biological activity data of imidazole derivatives like this compound across different studies?

Q. Advanced

- Dose-response validation : Replicate assays (e.g., MIC, IC₅₀) under standardized conditions (pH, serum content) to rule out false positives .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Computational docking : Compare binding poses in target proteins (e.g., mycobacterial enzymes) to assess structure-activity relationships (SAR) .

Example : For anti-biofilm imidazoles, discrepancies in potency were attributed to variations in bacterial efflux pump expression .

How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Q. Advanced

- Variable substituents : Synthesize analogs with:

- Biological testing :

- Primary assay : Measure inhibition of bacterial biofilms (e.g., Mycobacterium smegmatis) .

- Secondary assay : Evaluate cytotoxicity (e.g., HepG2 cells) to confirm selectivity .

- Data analysis : Use multivariate regression (e.g., PLS) to correlate substituent parameters (Hammett σ, π) with activity .

What are the best practices for ensuring reproducibility in the synthesis of this compound?

Q. Basic

- Documentation : Record exact stoichiometry (e.g., 1.2 eq. of naphthaldehyde) and solvent drying methods .

- Purification : Use prep-HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for analogs prone to co-eluting impurities .

- Yield optimization : Screen catalysts (e.g., ZnCl₂ vs. NH₄OAc) and reaction times (12–48 hrs) .

How does the naphthyl substituent influence the photophysical properties of this compound?

Q. Advanced

- UV-Vis : Extended conjugation from the naphthyl group red-shifts absorption (λₐᵦₛ ~300–350 nm) compared to phenyl analogs .

- Fluorescence : Quantum yields (Φ) decrease with bulky substituents due to enhanced non-radiative decay .

- Applications : Tunable emission makes derivatives suitable for bioimaging or optoelectronic materials .

What computational tools are recommended for modeling the tautomerism of this compound?

Q. Advanced

- Software : Gaussian 16 (for DFT) and Mercury (for crystallographic visualization) .

- Methods :

- Validation : Compare energy barriers (ΔG) with variable-temperature NMR data .

How can researchers address solubility issues during biological assays of this compound?

Q. Advanced

- Formulation : Use DMSO/PEG-400 mixtures (≤1% DMSO) to maintain compound stability .

- Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility, which are cleaved in vivo .

- Dynamic light scattering (DLS) : Monitor aggregation in buffer (e.g., PBS) to adjust concentration thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.